molecular formula C20H21NO3 B6318111 (1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester CAS No. 172733-07-2

(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester

Cat. No.: B6318111
CAS No.: 172733-07-2
M. Wt: 323.4 g/mol
InChI Key: FGOBZQSGNGDLJO-UHFFFAOYSA-N
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Description

(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach includes the Heck alkylation of intermediate ketone enolates, followed by transformations such as epoxidation and allylic alcohol formation .

Industrial Production Methods

Industrial production of indole derivatives typically employs scalable methods like catalytic hydrogenation, halogenation, and other transition-metal-catalyzed reactions. These methods ensure high yields and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Benzyl-2-ethyl-1H-indol-4-yloxy)-acetic acid methyl ester is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 2-(1-benzyl-2-ethylindol-4-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-16-12-17-18(21(16)13-15-8-5-4-6-9-15)10-7-11-19(17)24-14-20(22)23-2/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOBZQSGNGDLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure described in Example 1, Part E, 2-ethyl-4-hydroxy-1-(phenylmethyl)-1H-indole (1.56 g, 6.2 mmol) was treated with 248 mg (6.2 mmol) of 60% NaH/mineral oil and then 0.6 mL (6.2 mmol) of methyl bromoacetate. The product was purified by chromatography over silica gel eluting with 20% EtOAc/hexane, to give 1.37 g (69% yield) of [[2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]acetic acid methyl ester, 89°-92° C.
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
248 mg
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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